3-Amino-4-methyl-5-[(3-nitrobenzoyl)amino]benzenesulfonic acid
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Overview
Description
3-Amino-4-methyl-5-[(3-nitrobenzoyl)amino]benzenesulfonic acid is a complex organic compound with the molecular formula C14H13N3O6S It is characterized by the presence of an amino group, a methyl group, a nitrobenzoyl group, and a benzenesulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methyl-5-[(3-nitrobenzoyl)amino]benzenesulfonic acid typically involves multiple steps. One common method includes the nitration of a precursor compound followed by sulfonation and subsequent amination . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-methyl-5-[(3-nitrobenzoyl)amino]benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for sulfonation, nitric acid for nitration, and reducing agents like hydrogen gas or metal catalysts for reduction . The conditions vary depending on the desired reaction, often requiring specific temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to various oxidized forms of the compound .
Scientific Research Applications
3-Amino-4-methyl-5-[(3-nitrobenzoyl)amino]benzenesulfonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is utilized in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-4-methyl-5-[(3-nitrobenzoyl)amino]benzenesulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-methoxybenzenesulfonic acid: Similar in structure but with a methoxy group instead of a nitrobenzoyl group.
3-Amino-4-methylbenzoic acid: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
Uniqueness
3-Amino-4-methyl-5-[(3-nitrobenzoyl)amino]benzenesulfonic acid is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
5401-86-5 |
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Molecular Formula |
C14H13N3O6S |
Molecular Weight |
351.34 g/mol |
IUPAC Name |
3-amino-4-methyl-5-[(3-nitrobenzoyl)amino]benzenesulfonic acid |
InChI |
InChI=1S/C14H13N3O6S/c1-8-12(15)6-11(24(21,22)23)7-13(8)16-14(18)9-3-2-4-10(5-9)17(19)20/h2-7H,15H2,1H3,(H,16,18)(H,21,22,23) |
InChI Key |
FSLAZGAGXHMWNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)O)N |
Origin of Product |
United States |
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